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Compound of Interest

N-cyclohexyl-4-
Compound Name:
methoxybenzenesulfonamide

Cat. No.: B188049

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental protocol for the synthesis of N-cyclohexyl-4-
methoxybenzenesulfonamide, a sulfonamide derivative. Sulfonamides are a class of
compounds with a wide range of biological activities and are of significant interest in medicinal
chemistry and drug development.

Reaction Scheme

The synthesis involves the reaction of 4-methoxybenzenesulfonyl chloride with
cyclohexylamine in an aqueous medium. The reaction is a nucleophilic substitution at the
sulfonyl group, where the amino group of cyclohexylamine acts as the nucleophile, displacing
the chloride. The reaction is typically carried out in the presence of a base to neutralize the
hydrochloric acid formed as a byproduct.
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Quantitative Data Summary

The following table summarizes the quantitative data for the synthesis of N-cyclohexyl-4-
methoxybenzenesulfonamide.

Reactant/Pr Molecular Molar Mass ( Amount ]
Amount (g) Molar Equiv.
oduct Formula g/mol) (mmol)
Cyclohexyla
i CeH13N 99.17 0.50 5.04 1.0
mine
4-
Methoxybenz
C7H7CIOsS 206.65 1.04 5.04 1.0
enesulfonyl
chloride
N-cyclohexyl-
4-
1.18 4.38

methoxybenz =~ Ci3zH19NOsS 269.36
enesulfonami
de

(Theoretical) (Theoretical)

Reported

] 87%][1]
Yield
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Experimental Protocol

This protocol is adapted from a published procedure for the synthesis of N-cyclohexyl-4-
methoxybenzenesulfonamide.[1]

Materials and Reagents

e Cyclohexylamine (CeH13N)

4-Methoxybenzenesulfonyl chloride (C7H7CIO3S)[2][3]

Sodium carbonate (Na2CO3)

Hydrochloric acid (HCI), 3 M

Methanol (CH3OH)

Distilled water (H20)
Equipment

e 50 mL round-bottom flask

o Magnetic stirrer and stir bar

e pH meter or pH paper

e Buchner funnel and filter paper
» Beakers

o Graduated cylinders

o Rotary evaporator (optional)

Procedure

e Reaction Setup: In a 50 mL round-bottom flask, combine 0.5 g (5.04 mmol) of
cyclohexylamine with 10 mL of distilled water. Stir the mixture at room temperature for 5
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minutes.[1]

o Addition of Sulfonyl Chloride: Carefully add 1.04 g (5.04 mmol) of 4-methoxybenzenesulfonyl
chloride to the stirred solution.

e pH Adjustment: Maintain the pH of the reaction mixture at approximately 8 by the dropwise
addition of a 10% aqueous solution of sodium carbonate (Na2CO3).[1]

» Reaction: Allow the reaction to stir at room temperature for 6 hours. Monitor the reaction
progress by thin-layer chromatography (TLC).[1]

e Product Precipitation: Once the reaction is complete, acidify the reaction mixture to a pH of 3
using a 3 M solution of hydrochloric acid (HCI). This will cause the product to precipitate out
of the solution.[1]

e |solation: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the
precipitate with cold distilled water to remove any remaining salts.

e Drying: Dry the filtered product, for instance, in a desiccator under vacuum.

« Purification: For further purification, the crude product can be recrystallized from methanol.[1]
Dissolve the dried precipitate in a minimal amount of hot methanol and allow it to cool slowly
to form crystals. Filter the purified crystals and dry them thoroughly. The reported yield for
this procedure is 87%.[1]

Experimental Workflow Diagram

The following diagram illustrates the key steps in the synthesis of N-cyclohexyl-4-
methoxybenzenesulfonamide.
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Reaction

1. Add Cyclohexylamine and Water to Flask

2. Add 4-Methoxybenzenesulfonyl Chloride

3. Adjust pH to 8 with 10% Na2CO3

4. Stir at Room Temperature for 6 hours

Reaction Complete

Workup and Purification

5. Acidify to pH 3 with 3M HCI

6. Filter Precipitate

7. Dry the Product

8. Recrystallize from Methanol

Final Product

N-cyclohexyl-4-methoxybenzenesuh‘onE

Click to download full resolution via product page

Caption: Workflow for the synthesis of N-cyclohexyl-4-methoxybenzenesulfonamide.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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